4"-O-Acetylastilbin

説明

4"-O-Acetylastilbin is a derivative of astilbin, a naturally occurring flavonoid glycoside found in plants such as Engelhardia roxburghiana and Smilax glabra. Astilbin is recognized for its antioxidative, anti-inflammatory, and hepatoprotective properties .

特性

分子式 |

C23H24O12 |

|---|---|

分子量 |

492.4 g/mol |

IUPAC名 |

[(2S,3R,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C23H24O12/c1-8-20(33-9(2)24)18(30)19(31)23(32-8)35-22-17(29)16-14(28)6-11(25)7-15(16)34-21(22)10-3-4-12(26)13(27)5-10/h3-8,18-23,25-28,30-31H,1-2H3/t8-,18-,19+,20-,21+,22-,23-/m0/s1 |

InChIキー |

ZAFYNBZYABCDCS-ISDRKOKUSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)OC(=O)C |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4"-O-Acetylastilbin typically involves the acetylation of astilbin. This process can be carried out under alkaline or strongly acidic conditions.

Industrial Production Methods: While specific industrial production methods for 4"-O-Acetylastilbin are not extensively documented, the general approach involves large-scale acetylation reactions using astilbin as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 4"-O-Acetylastilbin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

科学的研究の応用

4"-O-Acetylastilbin has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.

Industry: It is used in the development of new materials and as an additive in various industrial processes

作用機序

The mechanism of action of 4"-O-Acetylastilbin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

類似化合物との比較

Table 1: Key Properties of Acetylated Compounds

Structural Similarities and Differences

- 4"-O-Acetylastilbin vs. 8-O-Acetylshanzhiside Methyl Ester: Both compounds feature acetylated sugar moieties, but 8-O-Acetylshanzhiside includes a methyl ester and a cyclopentane ring system, distinguishing it from the flavonoid backbone of 4"-O-Acetylastilbin .

- 4"-O-Acetylastilbin vs. O-Acetylpsilocin: While O-Acetylpsilocin is a tryptamine derivative with a psychoactive profile, 4"-O-Acetylastilbin belongs to the flavonoid class. Both compounds utilize acetylation to modify solubility; however, O-Acetylpsilocin’s acetate group increases blood-brain barrier permeability, whereas 4"-O-Acetylastilbin’s acetylation likely targets hepatic or systemic bioavailability .

Pharmacological Implications

- Bioavailability: Acetylation in 4"-O-Acetylastilbin may reduce first-pass metabolism by protecting hydroxyl groups from glucuronidation, a mechanism observed in acetylated polyphenols like resveratrol derivatives .

- Target Specificity: Unlike O-Acetylpsilocin, which acts centrally on serotonin receptors, 4"-O-Acetylastilbin’s flavonoid structure suggests affinity for peripheral targets such as NF-κB or COX-2 in inflammatory pathways .

Research Findings and Gaps

Key Studies on Acetylated Analogs

Unanswered Questions for 4"-O-Acetylastilbin

- Metabolic Pathways : The enzymatic hydrolysis of its acetyl group remains uncharacterized.

- Synergistic Effects: Potential interactions with other flavonoids (e.g., quercetin) are unexplored.

生物活性

4"-O-Acetylastilbin is a flavonoid compound derived from the plant genus Astilbe, known for its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activities associated with 4"-O-Acetylastilbin, including its antioxidant, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

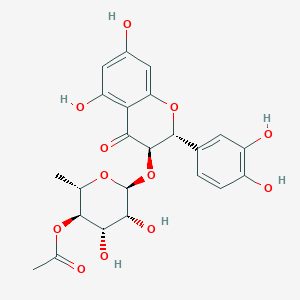

Chemical Structure

The structure of 4"-O-Acetylastilbin can be represented as follows:

This compound features an acetyl group at the 4" position of the astilbin molecule, which is believed to influence its biological activity.

Antioxidant Activity

Research has demonstrated that 4"-O-Acetylastilbin exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Study Findings : In a study assessing the antioxidant capacity of various flavonoids, 4"-O-Acetylastilbin showed a high radical scavenging activity, with an IC50 value comparable to well-known antioxidants such as ascorbic acid. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay confirmed this activity, indicating its potential utility in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous chronic diseases, and compounds that modulate inflammatory responses are of great interest.

- Mechanism : 4"-O-Acetylastilbin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition was linked to the downregulation of NF-κB signaling pathways, which play a pivotal role in mediating inflammatory responses .

Anticancer Properties

The anticancer potential of 4"-O-Acetylastilbin has been explored in various cancer cell lines.

- Case Study : A recent study evaluated the effects of 4"-O-Acetylastilbin on human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The study highlighted that treatment with 4"-O-Acetylastilbin led to an increase in caspase-3 activity, a key marker of apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。